N-amino-N'-(4-methylphenyl)quinoline-2-carboximidamide
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Overview
Description
N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide consists of a quinoline ring system substituted with an amino group and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline with 4-methylphenylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an appropriate reagent to introduce the amino group at the desired position .
Industrial Production Methods
Industrial production of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
N-amino-N’-(4-methylphenyl)quinoline-2-carboximidamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-amino-N'-(4-methylphenyl)quinoline-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-6-9-14(10-7-12)19-17(21-18)16-11-8-13-4-2-3-5-15(13)20-16/h2-11H,18H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNNBZCFBGLRHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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